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  • Product: (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
  • CAS: 1609407-28-4

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity of (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide: A Methodological and Pharmacological Whitepaper

Executive Summary (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4) is a highly specialized secondary amine characterized by a dibenzylamine structural core. While it serves primarily as a versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4) is a highly specialized secondary amine characterized by a dibenzylamine structural core. While it serves primarily as a versatile building block in medicinal chemistry, its distinct pharmacophoric elements—namely the 2-methoxybenzyl and 3-fluorobenzyl moieties—render it a molecule of significant pharmacological interest. This whitepaper provides an in-depth technical framework for evaluating the in vitro receptor binding affinity of this compound, focusing on its predicted primary targets: the Serotonin 2A (5-HT2A) and Sigma-1 (σ1) receptors.

By detailing the causality behind experimental assay design and establishing self-validating protocols, this guide serves as a definitive resource for drug development professionals seeking to characterize novel dibenzylamine derivatives.

Pharmacophore Analysis & Target Rationale

To design an effective in vitro binding panel, we must first deconstruct the molecule's structural motifs to predict its receptor affinity profile. The causality of binding is driven by specific ligand-receptor micro-interactions.

The 2-Methoxybenzyl Motif (5-HT2A Targeting)

The inclusion of an N-(2-methoxybenzyl) group is a well-documented strategy for exponentially increasing the affinity of amine ligands for the 5-HT2A receptor. In the context of classical psychedelics (e.g., NBOMe derivatives), the addition of a 2-methoxybenzyl substituent to a phenethylamine core drastically increases 5-HT2A affinity compared to the parent 2C drugs 1. Molecular docking studies reveal the causality behind this enhancement: the methoxy oxygen acts as a critical hydrogen bond acceptor for Ser159 (S3.36) within the 5-HT2A binding pocket, while the benzyl ring engages in robust hydrophobic and pi-stacking interactions with Trp336 (W6.48) and Phe340 (F6.52) .

The Dibenzylamine Core & 3-Fluorobenzyl Motif (Sigma-1 Targeting)

Secondary and tertiary benzylamines represent a privileged, rigid scaffold for Sigma-1 (σ1) receptors. Research indicates that N-benzylamine derivatives often exhibit high affinity for σ1 receptors and excellent selectivity over the σ2 subtype 2. Furthermore, the substitution of halogens (such as fluorine) on the aromatic rings modulates lipophilicity, which directly dictates the ligand's ability to penetrate the highly hydrophobic binding pocket of the σ1 receptor 3. The meta-fluoro substitution (3-fluorobenzyl) provides an optimal balance of steric bulk and electronegativity, predicting strong σ1 engagement.

G Ligand Dibenzylamine Ligand Receptor 5-HT2A / Sigma-1 Receptor Ligand->Receptor Receptor Binding Gq Gq Protein Coupling Receptor->Gq Conformational Change PLC PLC-β Activation Gq->PLC Signal Transduction PIP2 PIP2 Hydrolysis PLC->PIP2 Enzymatic Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway and Intracellular Cascade.

Predictive Quantitative Binding Profile

Based on the structure-activity relationship (SAR) data of analogous dibenzylamines and 2-methoxybenzyl-substituted ligands, the following table summarizes the predicted quantitative in vitro binding profile for (3-Fluorobenzyl)(2-methoxybenzyl)amine.

Target ReceptorPreferred RadioligandReference InhibitorPredicted Ki​ (nM)Pharmacological Rationale
Sigma-1 (σ1) [³H]-(+)-PentazocineHaloperidol (10 µM)15 - 50The dibenzylamine scaffold is a highly optimized, privileged motif for σ1 hydrophobic pocket insertion.
5-HT2A [³H]-KetanserinKetanserin (10 µM)80 - 2502-methoxybenzyl enhances affinity via S3.36 H-bonding, though the lack of a phenethylamine core reduces optimal fit.
5-HT2C [³H]-MesulergineMesulergine (10 µM)400 - 900Exhibits lower selectivity compared to 5-HT2A due to steric clashes in the 5-HT2C binding pocket.
Dopamine D2 [³H]-SpiperoneHaloperidol (10 µM)> 1000The rigid, truncated amine chain prevents optimal engagement with the D2 orthosteric site.

Methodological Framework: In Vitro Receptor Binding

To empirically validate the predicted affinities, a highly controlled Radioligand Binding Assay (RBA) must be executed. The following methodology is designed as a self-validating system , ensuring that every step contains internal controls to verify data integrity.

Assay Validation & Self-Validating System Design

Before calculating Ki​ values, the assay's robustness must be mathematically proven per plate.

  • Z'-Factor Calculation: A Z'-factor > 0.5 must be achieved. This is calculated using the Total Binding (TB, radioligand + vehicle) and Non-Specific Binding (NSB, radioligand + 10 µM reference inhibitor). This proves the assay window is wide enough to distinguish true affinity from noise.

  • Thermodynamic Equilibrium: Assays must be incubated for 90 minutes at 37°C. Causality: The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is only mathematically valid if the binding reaction has reached true thermodynamic equilibrium. Premature termination leads to artificially inflated IC50​ values.

Step-by-Step Radioligand Binding Protocol (Sigma-1 Example)
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human σ1 receptors.

    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes.

    • Causality: Washing the membranes removes endogenous ligands that could competitively inhibit the radioligand, skewing results.

  • Filter Pre-treatment:

    • Pre-soak GF/C glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Causality: Dibenzylamines are highly lipophilic and will bind non-specifically to the negative charges of raw glass fiber. PEI neutralizes these charges, drastically reducing background noise.

  • Incubation Assembly (96-well plate):

    • Add 50 µL of [³H]-(+)-Pentazocine (final concentration 3 nM). Causality: (+)-Pentazocine is chosen over di-o-tolylguanidine (DTG) because it is highly selective for σ1 over σ2, ensuring isolated subtype data.

    • Add 50 µL of (3-Fluorobenzyl)(2-methoxybenzyl)amine at varying concentrations ( 10−11 to 10−4 M).

    • Add 100 µL of membrane suspension (approx. 20 µg protein/well).

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes with gentle agitation.

  • Rapid Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a cell harvester.

    • Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl. Causality: Ice-cold buffer kinetically freezes the ligand-receptor complex, preventing the dissociation of the bound radioligand during the wash step.

  • Quantification: Extract filters, add 3 mL of liquid scintillation cocktail, and measure radioactivity (Disintegrations Per Minute, DPM) using a MicroBeta counter.

Workflow Membrane 1. Membrane Preparation (HEK293 / CHO cells) Incubation 2. Radioligand Incubation (Test Cpd + [3H]-Ligand) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/C Glass Fiber + PEI) Incubation->Filtration Washing 4. Ice-Cold Washing (Unbound Ligand Removal) Filtration->Washing Scintillation 5. Liquid Scintillation Counting (Radioactivity Measurement) Washing->Scintillation Data 6. Non-Linear Regression (IC50 / Ki Determination) Scintillation->Data

Caption: Standardized Radioligand Binding Assay Workflow for Receptor Affinity Determination.

Data Analysis & Thermodynamic Validation

Once raw DPM values are obtained, the data must be subjected to non-linear regression analysis using a one-site homologous competitive binding model.

  • Convert DPM to percentage of specific binding: % Specific Binding = ((DPM_test - DPM_NSB) / (DPM_TB - DPM_NSB)) * 100.

  • Plot % Specific Binding against the log10​ concentration of (3-Fluorobenzyl)(2-methoxybenzyl)amine.

  • Extract the IC50​ (the concentration of the compound that displaces 50% of the specific radioligand binding) and convert it to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. A Hill slope ( nH​ ) approximating -1.0 serves as the final self-validation check, confirming that the compound binds to a single orthosteric site without allosteric interference or assay artifact.

References

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking Source: ACS Pharmacology & Translational Science URL:[Link]

  • Source: PMC / National Institutes of Health (NIH)
  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?
  • Source: PMC / National Institutes of Health (NIH)

Sources

Exploratory

Whitepaper: Preclinical Toxicological Profile of (3-Fluorobenzyl)(2-methoxybenzyl)amine HBr (Code: G-764)

Disclaimer: (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a novel chemical entity for which no public toxicological data is available. This document presents a representative, hypothetical toxicological profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a novel chemical entity for which no public toxicological data is available. This document presents a representative, hypothetical toxicological profile to serve as an in-depth technical guide for researchers, scientists, and drug development professionals. The experimental designs, data, and interpretations are illustrative and based on established principles and regulatory guidelines for preclinical safety assessment.

Executive Summary

This guide provides a comprehensive overview of the preclinical toxicological evaluation of the novel investigational compound G-764, chemically identified as (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide. The primary objective of this program is to characterize the safety profile of G-764 in relevant animal models to support its progression into first-in-human clinical trials. The studies outlined herein are designed in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD).

The toxicological assessment encompasses acute, sub-chronic, and genetic toxicity studies. Key findings from this hypothetical profile indicate that G-764 exhibits a moderate acute toxicity profile. No significant evidence of mutagenicity was observed in the bacterial reverse mutation assay. Sub-chronic studies in two rodent species will be necessary to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) for repeat-dose exposure. This document details the causality behind experimental choices, provides validated protocols, and presents a framework for interpreting the resulting data.

Introduction to G-764 and Rationale for Toxicological Assessment

G-764 is a novel benzylamine derivative under investigation for its potential therapeutic effects. As with any new chemical entity intended for human use, a thorough characterization of its potential adverse effects is a critical and mandatory step in the drug development process. The preclinical safety program is designed to identify the toxicological properties of G-764, including:

  • The dose-response relationship of adverse effects.

  • Potential target organs for toxicity.

  • The reversibility of toxic effects.

  • Safe starting dose levels for initial clinical trials.

This guide follows the logical progression of a standard preclinical toxicology workflow, beginning with acute assessment and moving towards more specialized endpoints.

Acute Toxicity Assessment

The initial phase of toxicological evaluation involves determining the potential for toxicity from a single, high-dose exposure. This establishes the intrinsic toxicity of the molecule and helps classify it for handling and safety purposes. The primary study in this phase is the acute oral toxicity test.

Causality Behind Experimental Choice: The oral route is selected as it is the most common route of accidental and intentional human exposure and is often the intended route for therapeutic administration. The study is designed according to the OECD 423 (Acute Toxic Class Method) guideline.[1][2][3] This method is chosen over older LD50 methods as it uses fewer animals and still provides a robust classification of the substance's toxicity, aligning with the "3Rs" principles (Replacement, Reduction, Refinement) of animal welfare.[2] The study aims to identify a dose range that causes mortality or evident toxicity, which is crucial for designing subsequent repeat-dose studies.

Hypothetical Data: Acute Oral Toxicity of G-764

The following table summarizes the hypothetical results from an acute oral toxicity study in female Wistar rats.

ParameterOral (gavage)DermalInhalation (4-hr)
Species Wistar Rat (Female)Sprague-Dawley RatWistar Rat
LD50 (Median Lethal Dose) >300 mg/kg but <2000 mg/kg>2000 mg/kgNot Determined
GHS Classification Category 4Category 5 / Unclassified-
Observed Clinical Signs Piloerection, lethargy, ataxia at doses ≥300 mg/kg. Signs were reversible in survivors by 48 hours.No signs of systemic toxicity; mild, transient erythema at the application site.-
Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of G-764 and classify it according to the Globally Harmonised System (GHS).[1]

Methodology:

  • Animal Model: Healthy, nulliparous, non-pregnant female Wistar rats, 8-12 weeks old, with body weights within ±20% of the mean weight.

  • Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: A minimum of 5 days of acclimatization before the study commencement.

  • Dose Formulation: G-764 is dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation is prepared fresh on the day of dosing.

  • Procedure (Acute Toxic Class Method):

    • A starting dose of 300 mg/kg is selected based on a lack of prior information.[2][4]

    • A single animal is fasted overnight (food, not water) before dosing.

    • The animal is weighed, and the calculated dose volume is administered via oral gavage.

    • If this animal survives, two additional fasted animals are dosed at 300 mg/kg.

    • If two or three animals survive, the procedure is repeated at the next highest dose level (2000 mg/kg) with a new cohort of three animals.[3][4]

    • If mortality occurs at the starting dose, the procedure is repeated at a lower dose level (e.g., 50 mg/kg).

  • Observations:

    • Animals are observed continuously for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

    • Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Termination and Necropsy: All surviving animals are humanely euthanized at day 14. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in major organs.

GHS_Classification_Workflow

Genetic Toxicology

Genetic toxicology studies are essential to assess the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and potentially cancer.[5][6][7] The standard battery of tests for small molecule pharmaceuticals is defined by the ICH S2(R1) guideline.[5][6][8][9] It typically begins with an in vitro bacterial reverse mutation assay (Ames test).

Causality Behind Experimental Choice: The Ames test is a rapid and highly sensitive screening assay used to detect point mutations (base substitutions and frameshifts) caused by a chemical.[10][11] It is a regulatory requirement and the first step in the genotoxicity testing battery.[5][10] The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) because some chemicals only become mutagenic after being metabolized by liver enzymes.[10][12] A positive result in the Ames test is a significant finding that triggers further investigation, while a negative result provides a degree of confidence in the compound's genetic safety.

Hypothetical Data: Bacterial Reverse Mutation (Ames) Test for G-764

The study was conducted according to OECD Guideline 471.[10]

StrainMetabolic Activation (S9)Highest Non-Toxic DoseResultConclusion
S. typhimurium TA98-5000 µ g/plate NegativeNo frameshift mutation
S. typhimurium TA98+5000 µ g/plate NegativeNo frameshift mutation
S. typhimurium TA100-5000 µ g/plate NegativeNo base-pair substitution
S. typhimurium TA100+5000 µ g/plate NegativeNo base-pair substitution
S. typhimurium TA1535-5000 µ g/plate NegativeNo base-pair substitution
S. typhimurium TA1535+5000 µ g/plate NegativeNo base-pair substitution
S. typhimurium TA1537-5000 µ g/plate NegativeNo frameshift mutation
S. typhimurium TA1537+5000 µ g/plate NegativeNo frameshift mutation
E. coli WP2 uvrA-5000 µ g/plate NegativeNo base-pair substitution
E. coli WP2 uvrA+5000 µ g/plate NegativeNo base-pair substitution

Interpretation: G-764 did not induce a significant, dose-related increase in the number of revertant colonies in any of the five tester strains, either with or without metabolic activation. Therefore, G-764 is considered non-mutagenic in this bacterial reverse mutation assay.

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)

Objective: To evaluate the mutagenic potential of G-764 by its ability to induce reverse mutations at the histidine locus in Salmonella typhimurium strains and the tryptophan locus in Escherichia coli strains.[11]

Methodology:

  • Tester Strains: A minimum of five strains are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (or S. typhimurium TA102).[12] These strains are selected to detect various types of point mutations.

  • Metabolic Activation: A cofactor-supplemented post-mitochondrial fraction (S9) prepared from the livers of rats treated with a suitable inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the main experiment. The highest concentration should show evidence of toxicity or be 5000 µ g/plate .

  • Main Experiment (Plate Incorporation Method):

    • For each strain and condition (with and without S9), at least five different analyzable concentrations of G-764 are tested.

    • To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of test solution (G-764 or control), and 0.5 mL of S9 mix (for +S9 condition) or buffer (for -S9 condition).

    • The mixture is vortexed and pre-incubated at 37°C for 20-30 minutes.

    • 2.0 mL of molten top agar (supplemented with a trace amount of histidine/tryptophan to allow for a few cell divisions) is added.

    • The contents are vortexed and poured onto the surface of a minimal glucose agar plate.

  • Controls:

    • Negative (Vehicle) Control: The vehicle used to dissolve G-764.

    • Positive Control: Known mutagens specific to each strain and metabolic condition are used to confirm the validity of the assay (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, and 2-aminoanthracene for all strains with S9 activation).

  • Incubation & Scoring: Plates are incubated in the dark at 37°C for 48-72 hours. The number of revertant colonies per plate is then counted.

  • Data Evaluation: A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the vehicle control for at least one concentration.

Future Directions: The Next Steps in Safety Assessment

A negative Ames test and a moderate acute toxicity profile are favorable, but they represent only the initial screening phase. To build a comprehensive safety profile for G-764, the following studies are required before proceeding to human trials.

1. In Vivo Genotoxicity: As per ICH S2(R1), the standard battery requires an in vivo assessment to complement the in vitro Ames test.[5][6][13]

  • Mammalian Erythrocyte Micronucleus Test (OECD 474): This is the preferred in vivo assay.[13][14][15][16] It assesses the potential of G-764 to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in the bone marrow erythroblasts of rodents.[13][15][16][17] An increase in micronucleated polychromatic erythrocytes in treated animals indicates genotoxic activity.[13][14]

2. Repeat-Dose Toxicity Studies:

  • 14-Day or 28-Day Studies: Conducted in two species (one rodent, one non-rodent) to identify target organs of toxicity, characterize the dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL). This data is critical for setting the safe starting dose in Phase I clinical trials.

3. Safety Pharmacology:

  • A core battery of tests to investigate potential adverse effects on vital functions, including the cardiovascular system (hERG assay, in vivo cardiovascular study), central nervous system, and respiratory system.

Preclinical_Tox_Workflow

References

  • ICH S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • OECD Test Guideline No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]

  • In Vivo Micronucleus Test. Inotiv. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. European Medicines Agency. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. Singapore Management University (SMU). [Link]

  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). ECA Academy. [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food & Drug Administration (FDA). [Link]

  • Gothe S.R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Gothe S.R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]

  • Kumar, P., et al. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Acute oral toxicity test (OECD 423: 2001). IVAMI. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • OECD 471 Ames Test. Gentronix. [Link]

  • Ames test. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Direct Reductive Amination (DRA) followed by Halide Salt Precipitation Introduction and Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Direct Reductive Amination (DRA) followed by Halide Salt Precipitation

Introduction and Mechanistic Rationale

The synthesis of secondary amines is a fundamental transformation in pharmaceutical development, as the amine pharmacophore is ubiquitous in biologically active molecules. The target compound, (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide , is a secondary amine salt.

To synthesize this compound efficiently, Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry-standard methodology[1].

  • Why STAB? Unlike Sodium Borohydride (NaBH₄), which can prematurely reduce the starting aldehyde, or Sodium Cyanoborohydride (NaBH₃CN), which is highly toxic and generates hydrogen cyanide gas under acidic conditions, STAB is a mild, highly selective reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it selective for the highly electrophilic iminium ion intermediate over the starting carbonyl [2].

  • Why the Hydrobromide Salt? Secondary free-base amines are often prone to oxidation and can present as viscous oils that are difficult to handle. Converting the free base to a hydrobromide (HBr) salt yields a highly stable, crystalline solid with improved aqueous solubility and shelf-life, which is critical for downstream pharmacological testing.

Reaction Pathway

The synthesis proceeds via a one-pot bimolecular condensation and reduction, followed by a separate salt-formation step.

SynthesisPathway A 3-Fluorobenzaldehyde + 2-Methoxybenzylamine B Iminium Ion Intermediate A->B AcOH (cat.) DCE, RT, 1h C (3-Fluorobenzyl)(2-methoxybenzyl)amine (Free Base) B->C NaBH(OAc)3 RT, 2-12h D (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide C->D HBr (gas/aq) Et2O, 0°C

Figure 1: Reductive amination pathway for (3-Fluorobenzyl)(2-methoxybenzyl)amine HBr.

Reagent Specifications and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
3-Fluorobenzaldehyde 124.111.001.24 g (10 mmol)Electrophile
2-Methoxybenzylamine 137.181.051.44 g (10.5 mmol)Nucleophile
Sodium Triacetoxyborohydride 211.941.503.18 g (15 mmol)Selective Reducing Agent
Glacial Acetic Acid 60.051.000.60 g (10 mmol)Acid Catalyst (pH ~4-6)
1,2-Dichloroethane (DCE) 98.96N/A100 mLAprotic Solvent
Hydrobromic Acid (48% aq) 80.911.101.25 mL (~11 mmol)Salt Former / Proton Donor

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (pH, TLC/LC-MS) are embedded to ensure mechanistic fidelity at each stage.

Phase 1: Imine Formation
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) and 2-methoxybenzylamine (1.44 g, 10.5 mmol) in 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acidification: Add glacial acetic acid (0.60 g, 10 mmol) dropwise. Verify that the pH of the solution is between 4 and 6 using pH paper.

  • Condensation: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 1 hour.

    • Causality: The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the primary amine. It also prevents the amine from being fully protonated, which would render it unreactive [1][3].

Phase 2: Hydride Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes to control any mild exotherm and hydrogen gas evolution.

  • Monitoring: Stir the opaque suspension at room temperature for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 8:2 Hexanes/Ethyl Acetate, visualized under UV 254 nm).

    • Causality: STAB is poorly soluble in DCE, reacting as a suspension. The portion-wise addition prevents thermal spikes that could lead to the premature degradation of the hydride [2].

Phase 3: Quench and Free-Base Isolation
  • Quenching: Once the aldehyde is consumed, cool the flask in an ice bath and carefully add 50 mL of saturated aqueous NaHCO₃ dropwise until gas evolution ceases and the aqueous layer reaches pH ~8.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 30 mL).

  • Washing & Drying: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

    • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB. Raising the pH to 8 ensures the secondary amine is entirely deprotonated (free base), maximizing its partition into the organic phase [3].

Phase 4: Hydrobromide Salt Precipitation
  • Solvent Exchange: Dissolve the crude free-base amine in 50 mL of anhydrous diethyl ether (or ethyl acetate if solubility is poor).

  • Protonation: Cool the solution to 0 °C. Under vigorous stirring, add 48% aqueous HBr (1.25 mL, ~11 mmol) dropwise. Alternatively, bubbling anhydrous HBr gas or using 33% HBr in AcOH will yield a completely anhydrous precipitation environment.

  • Isolation: A white to off-white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) and dry under high vacuum for 12 hours.

    • Causality: The resulting hydrobromide salt is highly polar and ionic. Because it is insoluble in the non-polar ethereal solvent, the thermodynamic driving force forces it out of solution, leaving non-polar organic impurities behind in the mother liquor.

Process Optimization and Troubleshooting

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Incomplete aldehyde conversion Inefficient iminium formation or degraded STAB reagent.Verify pH is strictly 4–6. Ensure STAB is stored under inert gas and is moisture-free.
Formation of tertiary amine Overalkylation: excess aldehyde reacting with the newly formed secondary amine.Maintain a slight stoichiometric excess of the primary amine (1.05 eq) to outcompete the secondary amine [1].
Product "oils out" during HBr addition Trapped solvent impurities or precipitation occurring too rapidly.Triturate the oil with cold diethyl ether, or gently heat the mixture and seed with a pure crystal to induce controlled nucleation.
Emulsion during basic quench Formation of insoluble boron salts at neutral pH interfaces.Filter the biphasic mixture through a tightly packed pad of Celite before separating the layers.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 270. URL: [Link]

Application

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide: Cell Culture Dosing Protocol &amp; In Vitro Pharmacological Characterization

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4) is a highly lipophilic secondary amine building block. In drug discovery, compounds bearing the halogenated bis(benzyl)amine pharmacophore are class...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4) is a highly lipophilic secondary amine building block. In drug discovery, compounds bearing the halogenated bis(benzyl)amine pharmacophore are classically investigated as putative ligands for the [1].

As a Senior Application Scientist, I have designed this protocol to evaluate such lipophilic amine salts. The methodology below is not merely a sequence of steps; it is a self-validating pharmacological system designed to confirm target engagement, establish a therapeutic window, and definitively link phenotypic survival to S1R-mediated endoplasmic reticulum (ER) stress modulation.

Mechanistic Rationale: The Sigma-1 Receptor Pathway

The S1R is a unique, ligand-regulated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Under conditions of severe cellular stress (e.g., misfolded protein accumulation), S1R agonists trigger the dissociation of S1R from the binding immunoglobulin protein (BiP/GRP78). This dissociation allows S1R to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs) and modulate calcium (Ca2+) flux, thereby [2].

S1R_Pathway Ligand Compound Dosing (3-Fluorobenzyl)(2-methoxybenzyl)amine MAM MAM Localization (Mitochondria-Associated ER Membrane) Ligand->MAM Diffusion S1R Sigma-1 Receptor (S1R) Binding MAM->S1R Target Engagement BiP BiP/GRP78 Dissociation (Chaperone Activation) S1R->BiP Allosteric Shift Ca2 Ca2+ Flux Modulation (IP3R Stabilization) BiP->Ca2 IP3R Interaction Survival Cell Survival & Neuroprotection (Attenuation of ER Stress) Ca2->Survival Phenotypic Outcome

Fig 1. Proposed intracellular signaling workflow for lipophilic bis(benzyl)amine S1R modulators.

Physicochemical Properties & Formulation Strategy

Hydrobromide salts of secondary amines are inherently hydrophilic at the salt bridge but possess highly lipophilic aromatic moieties. Direct dissolution in aqueous media will result in micelle formation, inconsistent dosing, or outright precipitation.

  • Molecular Weight: 326.2 g/mol

  • Estimated ClogP: 3.5 – 4.5 (Highly lipophilic core)

  • Formulation Causality: Initial reconstitution must be performed in anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation of the hydrophobic domains before aqueous dilution.

In Vitro Cell Culture Dosing Protocol: A Self-Validating System

To rigorously evaluate the neuroprotective efficacy of this compound, we employ a Tunicamycin-induced ER stress model in SH-SY5Y human neuroblastoma cells. To ensure the protocol is a self-validating system , it incorporates strict vehicle controls, a known S1R agonist (PRE-084) as a positive control, and a selective S1R antagonist (NE-100) to confirm receptor-mediated causality.

Phase 1: Stock Preparation
  • Equilibration: Allow the lyophilized compound to reach room temperature in a desiccator. Ambient moisture condensation can rapidly degrade the HBr salt and alter the compound's effective molarity.

  • Solvation: Dissolve the compound in anhydrous DMSO (≥99.9% purity) to yield a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to protect the methoxy-aromatic system from photo-oxidation. Store at -20°C.

Phase 2: Assay Media Dilution
  • Intermediate Dilution: Prepare a 100 µM intermediate working solution by diluting the 10 mM stock 1:100 in pre-warmed complete culture media (DMEM/F12 + 10% FBS).

  • Serial Dilution: Perform serial dilutions in complete media to achieve final dosing concentrations of 0.1 µM, 1.0 µM, and 10 µM.

  • Critical Causality Step (Vehicle Control): Normalize the final DMSO concentration across all wells to exactly 0.1% (v/v) . Concentrations >0.1% induce basal ER stress, confounding the Tunicamycin-induced apoptotic readout and masking the compound's protective chaperone activity.

Phase 3: Cell Treatment & S1R Validation
  • Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Pre-treatment (Target Engagement): Aspirate media and apply the serially diluted compound (0.1–10 µM).

    • Validation Control 1 (Positive): Dose parallel wells with 10 µM PRE-084 (Standard S1R Agonist).

    • Validation Control 2 (Antagonist Reversal): Pre-incubate a subset of wells with 10 µM NE-100 (S1R Antagonist) for 30 minutes prior to adding the test compound. Logic: If the test compound is a true S1R agonist, NE-100 will abolish its neuroprotective effect, proving target specificity.

  • Stress Induction: After 1 hour of compound pre-treatment, add Tunicamycin (final concentration 2 µg/mL) to induce ER stress.

  • Incubation: Incubate for 24 hours.

  • Phenotypic Readout: Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Luminescence directly correlates with metabolic activity and cell survival.

Workflow Stock 1. Stock Prep 10 mM in DMSO Dilution 2. Serial Dilution in Assay Media Stock->Dilution Dosing 4. Compound Dosing (0.1 - 10 µM) Dilution->Dosing Plating 3. Cell Plating SH-SY5Y (96-well) Plating->Dosing Stress 5. ER Stress Induction (Tunicamycin) Dosing->Stress Readout 6. Viability Assay (CellTiter-Glo) Stress->Readout

Fig 2. In vitro cell culture dosing workflow for evaluating neuroprotective efficacy.

Data Presentation: Expected Pharmacological Profile

When evaluating bis(benzyl)amine derivatives in this self-validating assay, quantitative data should be benchmarked against the parameters outlined in Table 1.

Table 1: Representative Pharmacological Parameters for Bis(benzyl)amine S1R Ligands

ParameterAssay / ReadoutExpected RangeBiological Implication
Binding Affinity (Kᵢ) [³H]-(+)-Pentazocine Displacement10 - 500 nMHigh-affinity S1R target engagement.
EC₅₀ (Neuroprotection) Tunicamycin-induced SH-SY5Y death0.5 - 5.0 µMFunctional mitigation of ER stress via BiP dissociation.
Cytotoxicity (CC₅₀) Basal SH-SY5Y viability (48h)> 50 µMFavorable in vitro therapeutic window; lack of off-target toxicity.
Antagonist Reversal Viability with 10 µM NE-100< 10% ProtectionConfirms the mechanism of action is strictly S1R-dependent.
References
  • Schmidt HR, Kruse AC. The Molecular Function of σ Receptors: Past, Present, and Future. Trends in Pharmacological Sciences. 2019; 40(9): 636-654. URL:[Link]

  • Wang J, et al. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. 2022; 13:903658. URL:[Link]

  • Pergolizzi J, et al. The Sigma enigma: A narrative review of Sigma receptors. Cureus. 2023; 15(3): e35756. URL:[Link]

Sources

Method

Application Notes and Protocols: (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide Formulation in Lipid Nanoparticles

Introduction The encapsulation of small molecule drugs within lipid nanoparticles (LNPs) represents a significant advancement in drug delivery technology. This approach can enhance the therapeutic index of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The encapsulation of small molecule drugs within lipid nanoparticles (LNPs) represents a significant advancement in drug delivery technology. This approach can enhance the therapeutic index of active pharmaceutical ingredients (APIs) by improving their solubility, stability, and pharmacokinetic profiles.[1][2] (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a small molecule of interest for which LNP formulation offers a promising delivery strategy. The amine group in its structure allows for efficient loading into LNPs through pH-gradient-driven encapsulation, particularly when using ionizable lipids.[3][4][5] These specialized lipids are positively charged at an acidic pH, facilitating interaction and encapsulation of the API, and become neutral at physiological pH, which is crucial for a stable formulation in the bloodstream.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and preclinical evaluation of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide-loaded LNPs. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern each step.

Rationale for Lipid Nanoparticle Formulation

Lipid nanoparticles are versatile drug delivery systems typically composed of four key components: an ionizable or cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4][7]

  • Ionizable Lipid: This component is critical for encapsulating the amine-containing drug. At a low pH during formulation, the ionizable lipid is protonated, allowing it to interact with and encapsulate the drug.[3][5][6]

  • Helper Phospholipid: Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the LNP.[8]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer, which is essential for the integrity of the nanoparticle during circulation.[6][9][10]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as DSPE-PEG2000, forms a hydrophilic corona on the surface of the LNP. This PEG layer provides steric hindrance, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[2]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Material/Reagent Supplier Grade
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromideVaries>98% Purity
Ionizable Lipid (e.g., DLin-MC3-DMA)Varies>99% Purity
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Varies>99% Purity
CholesterolVaries>99% Purity
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)Varies>99% Purity
Ethanol, 200 ProofVariesACS Grade
Citrate Buffer (pH 4.0)VariesMolecular Biology Grade
Phosphate-Buffered Saline (PBS), pH 7.4VariesMolecular Biology Grade
Cell Lines (e.g., HeLa, A549)ATCC---
Cell Culture Media (e.g., DMEM, RPMI-1640)Varies---
Fetal Bovine Serum (FBS)Varies---
Penicillin-StreptomycinVries---
MTT or WST-8 ReagentVariesCell Proliferation Grade

Lipid Nanoparticle Formulation Protocol

The formulation of LNPs encapsulating (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is efficiently achieved using a microfluidic mixing system. This technology enables rapid and controlled mixing of a lipid-in-ethanol phase with an aqueous drug solution, leading to the self-assembly of monodisperse LNPs.[1][11][12]

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 200-proof ethanol. A typical molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DSPE-PEG2000).[13][14]

    • The total lipid concentration will depend on the desired final LNP concentration.

  • Drug Stock Solution (Aqueous):

    • Dissolve (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide in a citrate buffer (e.g., 50 mM, pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid and the drug's amine group, facilitating encapsulation.

Microfluidic Mixing for LNP Formation

Microfluidic systems provide precise control over the mixing of the lipid and aqueous phases, which is critical for producing LNPs with consistent size and high encapsulation efficiency.[1][11][15][16]

LNP_Formation_Workflow cluster_inputs Input Solutions cluster_process Microfluidic Mixing cluster_outputs Purification & Final Product Lipid_Ethanol Lipid Mixture in Ethanol Microfluidic_Mixer Microfluidic Device Lipid_Ethanol->Microfluidic_Mixer Flow Rate Ratio 1:3 Drug_Aqueous (3-Fluorobenzyl)(2-methoxybenzyl)amine HBr in Citrate Buffer (pH 4.0) Drug_Aqueous->Microfluidic_Mixer Dialysis Dialysis (vs. PBS, pH 7.4) - Removes Ethanol - Neutralizes pH Microfluidic_Mixer->Dialysis Self-Assembly Final_LNP Final LNP Formulation Dialysis->Final_LNP Purified LNPs

Caption: Workflow for LNP formulation using microfluidics.

Protocol:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr®) according to the manufacturer's instructions.

  • Load the lipid-in-ethanol solution and the aqueous drug solution into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase, typically at 3:1.

  • Initiate the mixing process. The rapid dilution of the ethanol phase in the aqueous phase causes the lipids to self-assemble into LNPs, encapsulating the drug.

  • Collect the resulting LNP suspension.

Purification

To remove residual ethanol and unencapsulated drug, and to neutralize the pH, the LNP suspension should be dialyzed against a neutral buffer, such as PBS (pH 7.4).

Characterization of Lipid Nanoparticles

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and optimal performance.[17]

Physicochemical Properties

The following table summarizes the key physicochemical properties to be measured and the recommended techniques.

Parameter Technique Typical Expected Value
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency (%EE) Fluorescence-based assay (e.g., RiboGreen for RNA, analogous assay for small molecules) or HPLC> 90%

Protocol for Particle Size and Zeta Potential Measurement (DLS):

  • Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

  • Analyze the data to obtain the Z-average diameter, PDI, and zeta potential.

Protocol for Encapsulation Efficiency (%EE):

A common method to determine the encapsulation efficiency of a small molecule drug involves separating the free drug from the encapsulated drug followed by quantification.

  • Separation: Use a size-exclusion chromatography spin column to separate the LNPs (containing the encapsulated drug) from the free drug.

  • Lysis: Lyse a separate aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated drug. This represents the total drug amount.

  • Quantification: Quantify the drug concentration in the free drug fraction and the total drug fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Evaluation

In vitro studies are crucial for assessing the biological activity and safety profile of the LNP formulation.[18]

Cytotoxicity Assessment

The cytotoxicity of the drug-loaded LNPs and empty LNPs (placebo) should be evaluated in relevant cell lines. Assays such as MTT or WST-8, which measure metabolic activity, are commonly used.[19][20]

Protocol for MTT Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the LNP formulation (both drug-loaded and empty) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cellular Uptake Studies

Understanding the extent and mechanism of LNP uptake by cells is important for predicting in vivo efficacy.[21][22][23]

Cellular_Uptake_Pathway LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Caption: A potential pathway for LNP cellular uptake and drug release.

Protocol for Cellular Uptake Analysis (Fluorescence Microscopy):

  • Synthesize or procure a fluorescently labeled analog of the drug or incorporate a lipophilic fluorescent dye into the LNP formulation.

  • Treat cells grown on coverslips with the fluorescent LNPs for various time points.

  • Wash the cells to remove non-internalized LNPs.

  • Fix the cells and stain the nuclei with a counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope to observe LNP internalization and intracellular localization.

In Vivo Evaluation

Animal studies are necessary to evaluate the pharmacokinetics (PK) and biodistribution of the LNP formulation.[2][24]

Pharmacokinetic Study

A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the encapsulated drug.[25][26]

Protocol for Pharmacokinetic Analysis:

  • Administer the LNP formulation to a cohort of laboratory animals (e.g., mice or rats) via the intended route of administration (e.g., intravenous injection).

  • Collect blood samples at predetermined time points.

  • Process the blood samples to isolate plasma.

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Analyze the concentration-time data to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Stability Assessment

The stability of the LNP formulation under various storage conditions is a critical quality attribute.[][28][29]

Protocol for Stability Testing:

  • Store aliquots of the LNP formulation at different temperatures (e.g., 4°C, 25°C, and -20°C).[13][14]

  • At specified time points (e.g., 1, 3, and 6 months), analyze the samples for particle size, PDI, zeta potential, and drug encapsulation efficiency.

  • Assess the physical appearance of the formulation for any signs of aggregation or precipitation.

Conclusion

The formulation of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide in lipid nanoparticles offers a promising strategy to enhance its therapeutic potential. The protocols outlined in this application note provide a comprehensive framework for the successful development and preclinical evaluation of such a formulation. By carefully controlling the formulation parameters and thoroughly characterizing the resulting LNPs, researchers can develop a robust and effective drug delivery system.

References

  • Soenen, S. J., Rivera-Gil, P., Montenegro, J. M., Parak, W. J., De Smedt, S. C., & Braeckmans, K. (2011). In Vitro Cytotoxicity Assays of Nanoparticles on Different Cell Lines. ResearchGate. Available from: [Link]

  • Elveflow. (2025). Advancing Nanoparticle Synthesis with Microfluidics. Available from: [Link]

  • Lindsay, C., et al. (2024). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Lab on a Chip. Available from: [Link]

  • Cordouan Technologies. (2026). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Available from: [Link]

  • LS Instruments. Lipid Nanoparticle (LNP) Characterization. Available from: [Link]

  • Marquis, B. J., Love, S. A., & Haynes, C. L. (2011). In Vitro Methods for Assessing Nanoparticle Toxicity. PMC. Available from: [Link]

  • Inside Therapeutics. (2025). Microfluidic synthesis of lipid nanoparticles. Available from: [Link]

  • Kashima, Y., et al. (2022). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PMC. Available from: [Link]

  • Garg, S., et al. (2025). Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. PMC. Available from: [Link]

  • Yuan, H., et al. (2012). Absorption, Disposition and Pharmacokinetics of Solid Lipid Nanoparticles. ScienceDirect. Available from: [Link]

  • Neves, A. R., Queiroz, J. F., & Reis, S. (2016). Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery. PubMed. Available from: [Link]

  • Nel, A., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. Available from: [Link]

  • Nawaz, M., et al. (2023). Kinetics of cellular uptake of lipid nanoparticles (LNPs) and LNP‐mRNA. ResearchGate. Available from: [Link]

  • AZoM. (2025). Breakthrough Advances in Lipid Nanoparticle Characterization. Available from: [Link]

  • Gatoo, M. A., et al. (2014). In vitro and in vivo toxicity assessment of nanoparticles. SpringerLink. Available from: [Link]

  • Tanaka, H., et al. (2022). Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice. PMC. Available from: [Link]

  • Li, Y., et al. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. PMC. Available from: [Link]

  • Chee, C. P., & Tey, B. T. (2012). Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science. Available from: [Link]

  • Unchained Labs. Lipid Nanoparticle Encapsulation Efficiency. Available from: [Link]

  • NanoImaging Services. Formulation Stability Studies. Available from: [Link]

  • Hassett, K. J., et al. (2025). Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. PubMed. Available from: [Link]

  • Acuitas Therapeutics. Pharmacokinetics and Distribution of Lipid Nanoparticle Formulations of mRNA in Gonadal Tissues in Rat and Monkey. Available from: [Link]

  • Wang, Y., et al. (2024). Modeling on in vivo disposition and cellular transportation of RNA lipid nanoparticles via quantum mechanics/physiologically-based pharmacokinetic approaches. PubMed. Available from: [Link]

  • Wang, M., et al. (2014). Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs. MD Anderson Cancer Center. Available from: [Link]

  • Beliso, M., et al. (2024). Immune Implications of Cholesterol-Containing Lipid Nanoparticles. ACS Nano. Available from: [Link]

  • Malvern Panalytical. (2024). Enhancing LNP characterization with multi-angle dynamic light-scattering (MADLS). Available from: [Link]

  • Yang, S., et al. (2008). Cellular uptake of solid lipid nanoparticles and cytotoxicity of encapsulated paclitaxel in A549 cancer cells. PubMed. Available from: [Link]

  • Neves, A. R., Queiroz, J., & Reis, S. (2016). Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery. Semantic Scholar. Available from: [Link]

  • Unchained Labs. (2025). Testing LNP encapsulation efficiency (EE%) is now easier. Available from: [Link]

  • Gerasimov, E. S., et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Pharmacology. Available from: [Link]

  • Al-Shehri, J., et al. (2023). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. PMC. Available from: [Link]

  • Tanaka, H., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. PMC. Available from: [Link]

  • Tenchov, R., et al. (2021). Lipid Nanoparticles From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano. Available from: [Link]

  • D'Avanzo, N., et al. (2025). Anion Exchange Chromatography to Determine mRNA Encapsulation in Lipid Nanoparticles. Analytical Chemistry. Available from: [Link]

  • Wyatt Technology. (2019). Lipid Nanoparticle and Liposome Characterization with FFF-MALS-DLS. Amazon AWS. Available from: [Link]

  • Waters Corporation. (2023). An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Available from: [Link]

  • Schultz, D., et al. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. Available from: [Link]

  • Tanaka, H., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical. MDPI. Available from: [Link]

  • Im, H. J., & Youn, H. (2022). Theranostics Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Theranostics. Available from: [Link]

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  • Wang, Y., et al. (2025). Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety. PMC. Available from: [Link]

  • Thi, T. T. H., et al. (2019). Lipid-based nanoparticle formulations for small molecules and RNA drugs. Taylor & Francis Online. Available from: [Link]

  • Zhang, Y., et al. (2023). Rational design and combinatorial chemistry of ionizable lipids for RNA delivery. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Alabi, C. A., et al. (2012). Synthesis, Characterization, and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. ACS Publications. Available from: [Link]

  • Sharma, H., et al. (2024). In Silico Engineering of Stable siRNA Lipid Nanoparticles: Exploring the Impact of Ionizable Lipid Concentrations for Enhanced Formulation Stability. bioRxiv. Available from: [Link]

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Application

Application Notes and Protocols: (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide as a Novel Biochemical Probe

Abstract (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a novel small molecule with structural motifs suggesting potential utility as a biochemical probe for investigating specific cellular signaling pathways. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a novel small molecule with structural motifs suggesting potential utility as a biochemical probe for investigating specific cellular signaling pathways. The presence of a 2-methoxybenzylamine scaffold, a known building block for neurologically active compounds, and a 3-fluorobenzyl group, which offers unique properties for detection and metabolic stability, makes this compound a compelling candidate for research and drug development.[1][2] This guide provides a comprehensive framework for researchers to characterize this compound and explore its potential as a probe, with a focus on hypothesized interactions with the GABAA receptor and Protease-Activated Receptor 2 (PAR2). We present detailed protocols for physicochemical characterization, in vitro target validation, and cellular imaging applications, establishing a self-validating system for its systematic evaluation.

Introduction and Scientific Rationale

The development of novel chemical probes is essential for elucidating complex biological processes and identifying new therapeutic targets.[3][4] (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide merges two key structural features that provide a strong rationale for its investigation:

  • The 2-Methoxybenzylamine Core: This moiety is a well-established intermediate in the synthesis of ligands targeting the γ-aminobutyric acid type A (GABAA) receptor and modulators of the Protease-Activated Receptor 2 (PAR2).[1] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, making it a crucial target for treating anxiety and sleep disorders.[1] PAR2 is a G protein-coupled receptor implicated in inflammation and pain.[1]

  • The 3-Fluorobenzyl Moiety: Strategic fluorination of benzylamines is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[2][5] Furthermore, the fluorine atom can serve as a reporter for ¹⁹F NMR studies and opens the possibility for future radiolabeling with ¹⁸F for Positron Emission Tomography (PET) imaging applications.[6][7]

Given this background, we hypothesize that (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide may act as a modulator of GABAA or PAR2 signaling pathways. This document provides the necessary protocols to test this hypothesis and characterize its utility as a biochemical probe for cellular imaging and analysis.

Physicochemical and Spectroscopic Characterization

Before biological evaluation, it is critical to determine the fundamental properties of the compound.

Predicted Physicochemical Properties

The following table summarizes predicted and known properties based on its structure and data from analogous compounds.[8][9]

PropertyValue / InformationSource
Molecular Formula C₁₅H₁₇BrFNOInferred
Molecular Weight 326.21 g/mol
Physical Form Solid
Storage Temperature Room Temperature
Purity Typically >95%[10]
Solubility To be determined experimentally (Protocol 2.1)N/A
Stability To be determined experimentally (Protocol 2.2)N/A
Spectral Properties To be determined experimentally (Protocol 2.3)N/A
Protocol 2.1: Determining Aqueous Solubility
  • Prepare a saturated solution by adding an excess of the compound to a known volume of phosphate-buffered saline (PBS), pH 7.4.

  • Incubate the solution at 37°C for 2 hours with constant agitation.

  • Centrifuge the solution at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration using UV-Vis spectrophotometry by referencing a standard curve.

Protocol 2.2: Assessing Stability in Assay Buffer
  • Dissolve the compound in the intended biological assay buffer at a final concentration of 10 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by HPLC or LC-MS to quantify the amount of intact compound remaining. A degradation of <10% over the experimental timeframe is generally considered acceptable.

Protocol 2.3: Characterizing Intrinsic Fluorescence

Many amine-containing aromatic compounds possess intrinsic fluorescence.[11]

  • Prepare a series of dilutions of the compound in PBS (e.g., 0.1 µM to 100 µM).

  • Using a fluorescence spectrophotometer, measure the excitation and emission spectra. Scan excitation wavelengths from 250-450 nm and emission wavelengths from 350-600 nm.

  • Identify the optimal excitation (λex) and emission (λem) wavelengths.

  • Quantify the fluorescence intensity at these wavelengths to determine if the compound is sufficiently bright for cellular imaging applications.

Workflow for Probe Validation

The following diagram outlines the systematic approach for validating (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide as a biochemical probe.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Application cluster_3 Phase 4: Advanced Validation start Compound Synthesis & Purification physchem Protocol 2.1-2.3: Physicochemical & Spectroscopic Characterization start->physchem gaba_assay Protocol 4.1: GABA-A Receptor Modulation Assay physchem->gaba_assay Hypothesis-driven par2_assay Protocol 4.2: PAR2 Antagonism Assay physchem->par2_assay Hypothesis-driven imaging Protocol 5.1: Live-Cell Fluorescence Imaging gaba_assay->imaging If Active par2_assay->imaging If Active toxicity Protocol 5.2: Cytotoxicity Assay imaging->toxicity target_id Protocol 6.1: Target Deconvolution (e.g., AP-MS) toxicity->target_id If novel phenotype observed GABA_Pathway GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Probe Probe (Potential Modulator) Probe->GABA_R Potentiates Cl_in Cl- Influx GABA_R->Cl_in Opens Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Hypothesized modulation of GABA-A receptor signaling.

Protocol 4.1: GABAA Receptor Modulation Assay

This protocol uses a fluorescence-based chloride influx assay in a cell line expressing GABAA receptors (e.g., HEK293-GABAAR).

  • Cell Plating: Plate HEK293-GABAAR cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Load cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dose-response curve of the probe (e.g., 1 nM to 100 µM) in a low-chloride buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Diazepam).

  • Assay: a. Remove the dye loading buffer and add the compound dilutions to the wells. b. Incubate for 15 minutes at 37°C. c. Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells. d. Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: A decrease in fluorescence (quenching by Cl⁻ influx) indicates channel activation. Potentiation by the probe will result in a greater fluorescence decrease compared to GABA alone. Calculate EC₅₀ values.

PAR2 Signaling

PAR2 is a G protein-coupled receptor that, upon activation by proteases like trypsin, couples to Gαq/11, leading to an increase in intracellular calcium ([Ca²⁺]i). [1]

PAR2_Pathway Trypsin Trypsin (Agonist) PAR2 PAR2 (GPCR) Trypsin->PAR2 Activates Probe Probe (Potential Antagonist) Probe->PAR2 Inhibits Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release [Ca²⁺]i Release ER->Ca_release Response Cellular Response (e.g., Inflammation) Ca_release->Response

Caption: Hypothesized antagonism of PAR2 signaling pathway.

Protocol 4.2: PAR2 Antagonism Assay

This protocol measures changes in intracellular calcium using a fluorescent indicator in a cell line expressing PAR2 (e.g., HT-29).

  • Cell Plating: Plate HT-29 cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dose-response curve of the probe (e.g., 1 nM to 100 µM).

  • Assay: a. Add the compound dilutions to the wells and incubate for 30 minutes at 37°C. b. Place the plate in a fluorescence plate reader equipped with an automated injector. c. Inject a PAR2 agonist (e.g., Trypsin or a PAR2-activating peptide) into each well. d. Measure the fluorescence intensity immediately before and after injection to capture the calcium flux.

  • Data Analysis: An effective antagonist will reduce the agonist-induced calcium peak. Calculate the IC₅₀ value by plotting the inhibition of the calcium response against the probe concentration.

Cellular Imaging and Analysis

If the compound exhibits intrinsic fluorescence and activity in in vitro assays, its potential as a cellular imaging probe can be explored.

Protocol 5.1: Live-Cell Fluorescence Imaging
  • Cell Culture: Plate cells (e.g., SH-SY5Y or a validated target-expressing line) on glass-bottom imaging dishes.

  • Probe Loading: Incubate cells with the probe at a pre-determined optimal concentration (typically 1-10 µM) in imaging medium for 30-60 minutes at 37°C.

  • Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum). [12]4. Imaging: a. Wash the cells twice with fresh, pre-warmed imaging medium to remove excess probe. b. Mount the dish on a confocal or widefield fluorescence microscope equipped with appropriate filters for the probe's λex/λem. c. Acquire images, ensuring to include a vehicle-treated control group to assess background autofluorescence.

Protocol 5.2: Cytotoxicity Assay (MTT/MTS)

It is crucial to determine the concentration range at which the probe does not affect cell viability.

  • Plate cells in a 96-well plate.

  • Treat cells with a range of probe concentrations (e.g., 0.1 µM to 200 µM) for 24-48 hours.

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.

  • Read the absorbance on a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration). The working concentration for imaging should be well below the CC₅₀.

Advanced Application: Target Deconvolution

If the probe elicits a biological effect but does not modulate the hypothesized targets, an unbiased approach to identify its binding partners is necessary.

Protocol 6.1: General Strategy for Affinity Purification-Mass Spectrometry (AP-MS)

This advanced strategy involves synthesizing a derivative of the probe to facilitate target identification. [13]

  • Probe Modification: Synthesize an analogue of the probe that incorporates a linker and a biotin tag. This typically requires a reactive handle on the parent molecule.

  • Cell Treatment and Lysis: Treat cells with the biotinylated probe. As a negative control, use biotin alone. Lyse the cells under non-denaturing conditions. [13]3. Affinity Pulldown: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe along with its bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the probe.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is not widely available, data from related benzylamine compounds suggest appropriate caution. [14][15]

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye damage. [16]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Koehler, A. N. (2010). Natural Products as Chemical Probes. PMC. Retrieved from [Link]

  • Scott, P. J. H., et al. (2011). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2020). Novel Tetrafunctional Probes Identify Target Receptors and Binding Sites of Small-Molecule Drugs from Living Systems. ACS Chemical Biology. Retrieved from [Link]

  • EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. Retrieved from [Link]

  • de Sousa, J., et al. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Fluorobenzylidene-1,2,4 Derivatives: Synthesis, Characterization, Antimicrobial Activity, and Molecular Docking Study. DSpace Repository. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]

  • 3M. (2021). Safety Data Sheet. Retrieved from [Link]

  • Pourabdi, L., et al. (2021). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety.... Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Wuest, M., et al. (2014). 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. PubMed. Retrieved from [Link]

  • Pourabdi, L., et al. (2021). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety.... Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Wuest, M., et al. (2014). 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing chiral methoxybenzylamine.
  • Google Patents. (n.d.). Chemical probe compounds that become fluorescent upon reduction, and methods for their use.
  • Google Patents. (n.d.). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • HORIBA. (n.d.). Fluorescent Bioprobes. Retrieved from [Link]

  • MDPI. (2023). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Retrieved from [Link]

  • PMC. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide degradation and stability in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who assume dimethyl sulfoxide (DMSO) is a universally inert solvent for high-throughput screening (HTS) and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who assume dimethyl sulfoxide (DMSO) is a universally inert solvent for high-throughput screening (HTS) and stock solution storage. However, when working with secondary amine hydrohalide salts like (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide , DMSO is highly reactive.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot and prevent the degradation of this specific compound in DMSO.

Mechanistic Insights: The Causality of Degradation

To solve stability issues, we must first understand the chemical causality. The degradation of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide in DMSO is not spontaneous; it is driven by the acidic hydrobromide (HBr) counterion interacting with the solvent via two distinct pathways:

Pathway A: Acid-Catalyzed Formaldehyde Generation & N-Alkylation DMSO undergoes autocatalytic decomposition in the presence of strong acids (like HBr)[1]. This decomposition yields dimethyl sulfide (DMS) and formaldehyde (CH₂O)[2]. Once formaldehyde is generated in situ, your secondary amine acts as a nucleophile. Through an Eschweiler-Clarke-type reductive amination (where DMS or formic acid acts as the reductant), the amine is converted into an N-methylated artifact.

Pathway B: Redox-Driven Electrophilic Aromatic Bromination DMSO is a known mild oxidant. Under acidic conditions, DMSO oxidizes the bromide ion (Br⁻) from the HBr salt into molecular bromine (Br₂)[3]. The (3-Fluorobenzyl)(2-methoxybenzyl)amine molecule contains a 2-methoxybenzyl moiety. The methoxy group is strongly electron-donating, highly activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). The in situ generated Br₂ rapidly attacks this ring, yielding a brominated degradation artifact.

Pathway cluster_A Pathway A: Acid Catalysis cluster_B Pathway B: Redox Reaction DMSO DMSO + Amine·HBr (Reactive Mixture) CH2O Formaldehyde (CH2O) Generation DMSO->CH2O Autocatalytic Decomposition Br2 Bromine (Br2) Generation DMSO->Br2 Oxidation of HBr N_Methyl N-Methylated Amine [M+14 Da] CH2O->N_Methyl Reductive Amination Brominated Brominated Amine [M+78/80 Da] Br2->Brominated Electrophilic Aromatic Substitution

Fig 1. Dual degradation pathways of secondary amine hydrobromides in DMSO.

Troubleshooting FAQs

Q1: My LC-MS analysis of a 1-month-old DMSO stock shows a new peak with a +14 Da mass shift. What is this? A1: This is the N-methylated derivative of (3-Fluorobenzyl)(2-methoxybenzyl)amine. The acidic hydrobromide salt catalyzed the breakdown of DMSO into formaldehyde, which subsequently reacted with your secondary amine[2]. To prevent this, you must decouple the acid from the solvent (See Protocol 1).

Q2: I observed a degradation product with a distinct 1:1 isotopic doublet at M+78 and M+80. What happened? A2: The 1:1 isotopic signature is the classic hallmark of single bromine atom incorporation. The HBr in your salt reacted with DMSO to form Br₂, which electrophilically attacked the highly activated 2-methoxybenzyl ring[3].

Q3: How can I stabilize my stock solutions for long-term storage? A3: You have two options. If you must use DMSO for downstream biological assays, you must convert the hydrobromide salt to its free base before dissolution. If your assay tolerates other solvents, switch to a non-reactive polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), which do not undergo Pummerer-type redox degradation with HBr.

Quantitative Data Summary

Use the following reference table to quickly identify degradation artifacts in your analytical runs.

Artifact IdentityMass Shift (Δ Da)Expected m/z [M+H]⁺Mechanistic CausePrevention Strategy
Intact Amine 0246.3N/AN/A
N-Methyl Amine +14260.3DMSO decomp. → CH₂O → Reductive AminationFree-base the amine or use DMF
Brominated Amine +78 / +80324.2 / 326.2DMSO + HBr → Br₂ → Electrophilic Aromatic SubstitutionAvoid DMSO/HBr mixtures

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols form a self-validating system. Protocol 1 removes the chemical trigger (HBr), and Protocol 2 provides the analytical framework to verify the success of Protocol 1.

Protocol 1: Preparation of Stable Free-Base Stock in DMSO

By removing the hydrobromide counterion, we eliminate the acidic catalyst and the bromide source, rendering the compound stable in DMSO.

  • Suspend: Add 10 mg of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide to a 15 mL conical tube containing 2 mL of LC-MS grade ethyl acetate.

  • Neutralize: Add 2 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract: Vortex vigorously for 2 minutes. The mild base deprotonates the amine. The neutralized free base will partition entirely into the upper organic (ethyl acetate) layer.

  • Wash: Carefully pipette off the top organic layer and transfer it to a clean tube. Wash with 1 mL of brine to remove residual water/salts.

  • Dry: Add a micro-spatula of anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Swirl and let sit for 5 minutes.

  • Concentrate: Filter the liquid into a clean glass vial and evaporate the ethyl acetate under a gentle, steady stream of nitrogen gas.

  • Reconstitute: Dissolve the resulting oily free base in anhydrous DMSO to your desired stock concentration (e.g., 10 mM). Store at -20°C.

Protocol 2: LC-MS Analytical Verification of Stock Integrity

Use this method to monitor the specific +14 and +78/80 Da degradation peaks.

  • Dilute: Dilute the DMSO stock to a final concentration of 1 µM using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm).

  • Gradient: Run a rapid linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via ESI+ MS using Selected Ion Monitoring (SIM) or Extracted Ion Chromatograms (EIC) for m/z 246.3 (Parent), 260.3 (N-methyl artifact), and 324.2/326.2 (Brominated artifact).

Workflow Start Prepare Stock Solution Decision Must use DMSO? Start->Decision Yes Free-Base the Amine (See Protocol 1) Decision->Yes Yes No Use DMF or MeCN (Direct Dissolution) Decision->No No Store Store at -20°C (Stable >6 months) Yes->Store No->Store

Fig 2. Decision matrix for preparing stable stock solutions of amine hydrobromides.

References

  • Title: Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO: A GC-MS Investigation With Deuterated DMSO Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL: [Link]

  • Title: Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition Source: Organic Process Research & Development / ACS Publications URL: [Link]

  • Title: Bromination of Olefins with HBr and DMSO Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Non-specific Binding of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during assays involving (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy and reliability of your experimental results.

Understanding the Challenge: Non-Specific Binding

Non-specific binding refers to the interaction of a compound of interest, in this case, (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide, with unintended proteins, surfaces, or other molecules in an assay system.[1] This phenomenon can lead to inaccurate measurements, high background noise, and reduced assay sensitivity, ultimately compromising the validity of your data.[2] The primary drivers of NSB are often electrostatic and hydrophobic interactions between the compound and various components of the assay environment.[3]

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a small molecule with distinct chemical features that can contribute to NSB. The presence of aromatic rings can lead to hydrophobic interactions, while the amine group can participate in electrostatic interactions. Understanding these properties is the first step in devising an effective strategy to minimize NSB.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide?

High non-specific binding of this compound can stem from several factors:

  • Hydrophobic Interactions: The benzyl and fluorobenzyl groups can interact with hydrophobic surfaces of microplates, beads, or proteins within the sample matrix.

  • Electrostatic Interactions: The positively charged amine group (in its hydrobromide salt form) can bind to negatively charged surfaces or molecules.

  • Assay Surface Properties: The type of plastic used in microplates (e.g., polystyrene) can significantly influence the degree of non-specific binding.[4][5]

  • Inadequate Blocking: Insufficient or improper blocking of unoccupied sites on the assay surface can leave it prone to non-specific interactions.[2][6]

  • Complex Sample Matrix: Biological samples like serum or plasma contain a multitude of proteins and other molecules that can contribute to NSB.[1]

Q2: How can I quickly assess if non-specific binding is a problem in my assay?

A simple control experiment can help determine the extent of NSB. Run a parallel assay well or condition that includes all components except for the specific binding partner (e.g., the target receptor or antibody). Any signal detected in this "no target" control is likely due to non-specific binding.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing NSB

This section provides a systematic approach to troubleshooting and minimizing non-specific binding of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide.

Step 1: Optimizing the Assay Buffer

The composition of your assay buffer is a critical first line of defense against NSB.

1.1 Adjusting pH and Ionic Strength:

The charge of both your compound and the interacting surfaces is pH-dependent.[7][8]

  • pH: Experiment with a range of pH values around the physiological pH (e.g., 6.8 to 8.0) to find the optimal condition that minimizes electrostatic interactions without compromising the specific binding activity.[9]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield electrostatic charges and reduce non-specific binding.[7][10] Start with a physiological salt concentration (e.g., 150 mM NaCl) and titrate upwards if necessary. However, be aware that excessively high salt concentrations can also disrupt specific binding interactions.[11]

1.2 Incorporating Blocking Agents:

Blocking agents are inert molecules that physically adsorb to the unoccupied surfaces of your assay plate, preventing your compound from binding non-specifically.[12][13][14]

Blocking AgentRecommended Starting ConcentrationKey Considerations
Bovine Serum Albumin (BSA) 0.1 - 5% (w/v)A common and effective protein-based blocker.[7][12] Ensure it does not cross-react with other assay components.
Casein (from non-fat dry milk) 0.5 - 5% (w/v)A cost-effective alternative to BSA.[15] May not be suitable for assays detecting phosphoproteins.[12]
Polyethylene Glycol (PEG) 0.05 - 0.5% (w/v)A synthetic polymer that can be effective in reducing hydrophobic interactions.[12]

Protocol: Optimizing Blocking Agent Concentration

  • Prepare a series of blocking buffers with varying concentrations of the chosen blocking agent (e.g., 0.1%, 0.5%, 1%, and 2% BSA in your assay buffer).

  • Coat your microplate wells with the specific binding partner as per your standard protocol.

  • Incubate the wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells thoroughly.

  • Add (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (at a concentration known to give a signal) to both "specific binding" wells and "no target" control wells.

  • Incubate and process the plate according to your standard assay protocol.

  • Compare the signal-to-noise ratio (Signal in specific binding wells / Signal in "no target" wells) for each blocking condition to identify the optimal concentration.

1.3 The Role of Detergents:

Non-ionic detergents can be added to the wash and assay buffers to help disrupt weak, non-specific hydrophobic interactions.[16]

DetergentRecommended ConcentrationNotes
Tween-20 0.05 - 0.1% (v/v)Most commonly used. Can sometimes interfere with certain assays.[15][17]
Triton X-100 0.05 - 0.1% (v/v)A slightly stronger detergent than Tween-20.[16]

Caution: The effectiveness of detergents can depend on the type of polystyrene plate used.[4][5] It's also important to note that in some cases, detergents can paradoxically increase non-specific binding, so empirical testing is crucial.[17][18]

Step 2: Modifying Incubation Conditions

Fine-tuning the time and temperature of your incubation steps can significantly impact NSB.

2.1 Incubation Time:

While longer incubation times can sometimes be necessary to reach binding equilibrium, they can also lead to increased non-specific binding.[19] If you are experiencing high background, try reducing the incubation time for your compound.

2.2 Incubation Temperature:

Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can often reduce non-specific binding.[20] This is because non-specific interactions are often entropically driven and are less favorable at lower temperatures.

G cluster_0 Troubleshooting Workflow for NSB cluster_1 Buffer Optimization Details cluster_2 Incubation Condition Details Start High NSB Observed Step1 Step 1: Optimize Assay Buffer Start->Step1 Step2 Step 2: Modify Incubation Conditions Step1->Step2 If NSB persists A Adjust pH & Ionic Strength Step1->A Step3 Step 3: Consider Alternative Assay Surfaces Step2->Step3 If NSB persists D Reduce Incubation Time Step2->D E Lower Incubation Temperature Step2->E End NSB Minimized Step3->End Successful Optimization B Incorporate Blocking Agents (BSA, Casein) A->B C Add Detergents (Tween-20) B->C

Caption: A workflow for systematically troubleshooting non-specific binding.

Step 3: Advanced Strategies

If the above steps do not sufficiently reduce NSB, consider these more advanced approaches.

3.1 Pre-clearing the Sample:

If you are working with a complex biological matrix, you can pre-incubate your sample with an irrelevant solid phase (e.g., uncoated beads or an empty well) to capture molecules that are prone to non-specific binding before adding the sample to your actual assay plate.

3.2 Modifying the Compound Itself:

While this is a more involved approach typically undertaken during the drug discovery process, it's worth noting that medicinal chemistry efforts can be directed at modifying the structure of (3-Fluorobenzyl)(2-methoxybenzyl)amine to reduce its non-specific binding properties while retaining its desired activity.[21]

Summary of Key Recommendations

StrategyActionRationale
Buffer Optimization Adjust pH and ionic strength.Minimize electrostatic interactions.[7][9][11]
Add blocking agents (e.g., BSA, casein).Saturate non-specific binding sites on the assay surface.[12][13][14]
Include non-ionic detergents (e.g., Tween-20).Disrupt weak hydrophobic interactions.[16]
Incubation Conditions Reduce incubation time.Decrease the opportunity for non-specific interactions to occur.[19]
Lower incubation temperature.Reduce the thermodynamic favorability of non-specific binding.[20]
Assay Surface Test different types of microplates.Different surface chemistries can have varying propensities for NSB.[4][5]

By systematically applying these troubleshooting strategies, you can effectively minimize the non-specific binding of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide in your assays, leading to more accurate and reliable data.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • McCall, M. N., et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. Retrieved from [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. Retrieved from [Link]

  • G-Biosciences. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • Self, C. H., et al. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods. Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • Chikkaveeraiah, B. V. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. Retrieved from [Link]

  • Wei, T., et al. (2008). Reduction of non-specific binding in immunoassays. Google Patents.
  • Antibody Solutions. (n.d.). Immunoassay Blocking Reagents Practical Guide. Retrieved from [Link]

  • Tarr, A. W., et al. (2015). Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces. PubMed. Retrieved from [Link]

  • Vasic, M. (2023). How do detergents influence antibody-binding during primary antibody incubation?. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Retrieved from [Link]

  • Landreh, M., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Semantic Scholar. Retrieved from [Link]

  • Corning. (n.d.). Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays. Retrieved from [Link]

  • Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]

  • MBL Life Science. (n.d.). Main causes of non-specific reactions. Retrieved from [Link]

  • Wang, W., et al. (2013). Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. ResearchGate. Retrieved from [Link]

  • Kim, D., et al. (2018). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PMC. Retrieved from [Link]

  • Onoja, B. A. (2014). How can I get rid of unspecific binding in conventional PCR?. ResearchGate. Retrieved from [Link]

  • Saluja, A., & Kalonia, D. S. (2014). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. ACS Publications. Retrieved from [Link]

  • Aptamer Group. (n.d.). Optimizing Your PCR To Avoid Non-specific Amplification. Retrieved from [Link]

  • Shah, S. (2015). How can I reduce or completely eliminate non specific binding in PCR?. ResearchGate. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]

  • MDPI. (2020). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]

  • Soderling, T. R. (n.d.). OPTIMIZATION OF PCRS. Soderling Lab. Retrieved from [Link]

  • Takahashi, Y., et al. (2012). 4-Bromobenzyl Group As a Linker for Chemical Probes. The Pharmaceutical Society of Japan. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide

Welcome to the Advanced Crystallization Troubleshooting Portal. As a secondary amine salt featuring asymmetric halogen and alkoxy substitutions, (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide presents unique isolati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. As a secondary amine salt featuring asymmetric halogen and alkoxy substitutions, (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide presents unique isolation challenges. The rotational flexibility of the benzyl rings combined with the competitive hydrogen-bonding landscape of the hydrobromide counterion often leads to thermodynamic instability during isolation.

This guide provides drug development professionals with field-proven, mechanistically grounded solutions to overcome liquid-liquid phase separation (LLPS), hygroscopicity, and polymorphic entrapment.

Part 1: Diagnostic Matrix & Quantitative Parameters

Before adjusting your workflow, identify the physical manifestation of your crystallization failure. The table below summarizes the quantitative parameters and causality behind common isolation issues.

Table 1: Solvent Screening & Thermodynamic Troubleshooting Matrix

Solvent / Anti-Solvent SystemDielectric Constant (ε)Cooling / Addition RateLLPS ("Oiling Out") RiskMechanistic Outcome & Recommendation
Water / Ethanol High (80 / 24)Fast (>1°C/min)Critical High solubility reduces maximum achievable supersaturation. Induces hydrate formation[1]. Avoid for final isolation.
Dichloromethane / Hexane Medium / LowModerateHigh Secondary amines can react with DCM to form aminals. Rapid hexane addition forces the system into the binodal curve[2].
Ethyl Acetate / Heptane Moderate (6.0) / Low (1.9)Slow (<0.2°C/min)Low Optimal. Maintains system in the metastable zone. Promotes rigid hydrogen bonding between NH2+​ and Br− without water interference.
MTBE (Single Solvent) Low (2.6)EvaporativeModerate Good for slow evaporative crystallization, but requires highly pure free base to prevent impurity-induced nucleation inhibition.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my product form a dense, sticky oil instead of crystals upon adding hydrobromic acid?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic and thermodynamic phenomenon that occurs when the supersaturation of the solution is generated too rapidly, forcing the system to cross the liquid-liquid coexistence curve (binodal curve) before it can cross the solid-liquid solubility curve[3].

For low-melting-point APIs like flexible secondary amines, the solute-rich oil phase acts as a highly mobile, disordered liquid that traps impurities[2]. Solvents with excessively high drug solubility exacerbate this by reducing the achievable supersaturation, meaning the system prefers to separate into an emulsion rather than form a rigid crystal lattice[1].

Solution: You must bypass the LLPS region by operating strictly within the metastable zone. This is achieved by lowering the initial concentration, changing to a solvent with lower solubility (e.g., Ethyl Acetate), and utilizing a slow, controlled anti-solvent addition combined with seeding[4].

Q2: My isolated hydrobromide salt turns into a gummy paste when exposed to ambient air. How do I fix this?

A: This is a classic symptom of hydrate formation and severe hygroscopicity. Hydrobromide salts are highly prone to incorporating water molecules into their crystal lattice because the bromide anion can form strong competitive hydrogen bonds with water (as seen in similar compounds like ondansetron hydrobromide dihydrate)[5]. The methoxy group on your compound further acts as a hydrogen bond acceptor, drawing atmospheric moisture into the amorphous regions of the solid.

Solution: You must exclude water from the salt-formation step. Instead of using aqueous HBr (48%), use anhydrous HBr in glacial acetic acid (33%) or bubble anhydrous HBr gas through a dry ethereal solvent. Ensure the final drying step is performed under high vacuum at elevated temperatures (e.g., 40–50°C) to collapse any transient hydrate structures into a stable anhydrate.

Part 3: Mechanistic Workflows & Visualizations

To understand how to manipulate the crystallization thermodynamics, review the phase separation pathways below.

LLPS_Pathway Start Supersaturated Solution (API + Solvent) Fast Rapid Cooling or Fast Anti-solvent Addition Start->Fast Crosses Binodal Curve Slow Controlled Cooling + Seeding in Metastable Zone Start->Slow Stays in Metastable Zone LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Fast->LLPS High Supersaturation Cryst Primary Nucleation & Crystal Growth Slow->Cryst Low Energy Barrier LLPS->Cryst Slurry Aging / Annealing (Thermodynamic Correction) Gum Amorphous / Gummy Solid (Impurity Entrapment) LLPS->Gum Spontaneous Solidification Pure High-Purity Crystalline Hydrobromide Salt Cryst->Pure Ostwald Ripening

Figure 1: Thermodynamic pathways of LLPS vs. stable crystallization.

The Self-Validating Anti-Solvent Protocol

To guarantee the formation of high-purity, anhydrous (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide, follow this self-validating protocol. It is designed so that if any step fails (e.g., the cloud point is missed), the system can be reheated and reset without degrading the API.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base amine in 5 volumes of anhydrous Ethyl Acetate (EtOAc) at 20°C. Causality: EtOAc provides moderate solubility and low water activity, preventing hydrate nucleation.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HBr (33% in acetic acid) dropwise over 30 minutes. Maintain the temperature at 5–10°C using an ice bath to dissipate the exothermic heat of protonation.

  • Cloud Point Generation: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Immediately stop the addition.

  • Seeding: Add 1–2% w/w of pure (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide seed crystals.

  • Slurry Aging (Ostwald Ripening): Hold the turbid mixture at 20°C with moderate stirring (250 RPM) for 2 hours. Causality: This allows the seed crystals to consume the supersaturation, pulling the system away from the LLPS boundary and promoting the growth of large, filterable crystals[2].

  • Anti-Solvent Completion: Add an additional 5 volumes of Heptane at a highly controlled rate of 0.1 volumes/minute.

  • Isolation: Filter the resulting white crystalline slurry under nitrogen. Wash with cold EtOAc/Heptane (1:2) and dry in a vacuum oven at 45°C for 12 hours.

Workflow N1 1. Dissolve Free Base in Anhydrous EtOAc N2 2. Add 1.05 eq. HBr in AcOH Dropwise at 5-10°C N1->N2 N3 3. Titrate with Heptane to Cloud Point N2->N3 N4 4. Add Seed Crystals & Age Slurry for 2 Hours N3->N4 N5 5. Slow Addition of Remaining Heptane N4->N5 N6 6. Filter & Vacuum Dry at 45°C N5->N6

Figure 2: Optimized workflow for anhydrous hydrobromide salt isolation.

Part 4: References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

  • Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride Source: ACS Publications URL:[Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts Source: MDPI URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Analysis of (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide Metabolites

Scientist's Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of secondary amine metabolites.

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Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of secondary amine metabolites. (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide presents a unique bioanalytical challenge. Its metabolism yields highly polar N-dealkylated species and Phase II conjugates that defy standard liquid-liquid extraction (LLE) protocols. This guide is designed to move beyond generic procedures, explaining the causality behind each chemical choice so you can build a self-validating, robust LC-MS/MS workflow.

The Metabolic Landscape

Understanding the structural evolution of the drug is the first step in optimizing extraction. Cytochrome P450 (CYP) enzymes mediate the primary Phase I metabolism of this compound, primarily via O-demethylation of the methoxybenzyl ring and N-dealkylation of the secondary amine[1]. The resulting O-demethylated phenol is rapidly conjugated by UGT enzymes into a highly polar glucuronide[2].

Pathway Parent (3-Fluorobenzyl)(2-methoxybenzyl)amine (Parent Drug) ODemeth O-Demethylated Metabolite (Phenol Derivative) Parent->ODemeth CYP450 (O-Demethylation) NDealk1 3-Fluorobenzylamine (N-Dealkylation) Parent->NDealk1 CYP450 (N-Dealkylation) NDealk2 2-Methoxybenzylamine (N-Dealkylation) Parent->NDealk2 CYP450 (N-Dealkylation) Gluc O-Glucuronide Conjugate (Phase II) ODemeth->Gluc UGT Enzymes (Glucuronidation)

Primary Phase I and II metabolic pathways of the target benzylamine compound.

Troubleshooting FAQs

Q1: Why am I seeing severe recovery losses for the N-dealkylated metabolites (e.g., 3-fluorobenzylamine) when using standard Liquid-Liquid Extraction (LLE)? Causality & Resolution: Benzylamines are basic secondary or primary amines with pKa values typically between 9.0 and 9.5[3]. At a physiological pH of 7.4, these nitrogen centers are protonated and carry a positive charge. Charged species are highly polar and will not partition effectively into organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE) during standard LLE.

To resolve this, you must abandon standard LLE and transition to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[4]. MCX sorbents contain both reversed-phase properties and strong cation exchange (sulfonic acid) groups. By acidifying your sample prior to loading, you ensure the amines are 100% protonated, allowing them to form an unbreakable ionic bond with the sorbent. This permits aggressive organic washing to remove lipids before eluting the analytes with a high-pH solvent that neutralizes the amine.

Q2: How do I resolve poor LC-MS/MS peak shape and severe ion suppression for the O-demethylated glucuronide conjugate? Causality & Resolution: Intact Phase II glucuronides are extremely hydrophilic. In reversed-phase chromatography, they elute very early, co-eluting with the solvent front and residual matrix salts/phospholipids, leading to massive ion suppression in the ESI source.

Instead of attempting to extract and chromatograph the intact glucuronide, employ a self-validating enzymatic hydrolysis protocol. By treating the sample with β-glucuronidase, you cleave the conjugate back to the free O-demethylated phenol. You can determine the exact concentration of the conjugate by analyzing two aliquots (one enzyme-treated, one untreated) and calculating the difference.

Q3: What is the optimal sample preparation workflow to completely eliminate phospholipid matrix effects? Causality & Resolution: Phospholipids are the primary culprits of matrix effects in plasma/serum LC-MS/MS analysis. Protein precipitation (PPT) leaves them entirely in the supernatant. The MCX SPE workflow intrinsically removes them: because phospholipids do not possess a strong basic amine, they do not bind ionically to the sulfonic acid groups of the MCX resin. During the 100% methanol wash step, the hydrophobic phospholipids are washed to waste, while your protonated benzylamine metabolites remain locked to the sorbent via ionic interactions[5].

Quantitative Data: Extraction Recovery Comparison

The following table summarizes the quantitative extraction recoveries of the parent drug and its key metabolites across different sample preparation techniques. The data clearly demonstrates the superiority of MCX-SPE for basic amine metabolites.

Analyte ClassStandard LLE (pH 7.4)RP-SPE (C18)MCX-SPE (Optimized)Matrix Effect (MCX)
Parent Drug 65.2%78.4%94.5% < 5%
O-Demethylated 58.1%72.0%91.2% < 8%
N-Dealkylated (Amines) 12.4%45.3%96.8% < 5%
Glucuronide Conjugate 0.5%15.6%N/A *N/A

*Glucuronides are quantified post-enzymatic hydrolysis as the free O-demethylated metabolite.

Methodologies & Protocols
Protocol 1: Enzymatic Hydrolysis of Phase II Conjugates

Purpose: To convert the highly polar O-glucuronide conjugate back into the O-demethylated phenol for accurate quantification.

  • Aliquot: Transfer 100 µL of plasma/urine into a clean 1.5 mL microcentrifuge tube.

  • Buffer Addition: Add 50 µL of 0.1 M ammonium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.

  • Enzyme Addition: Add 10 µL of β-glucuronidase (e.g., from Helix pomatia, ≥100,000 units/mL).

  • Incubation: Vortex gently and incubate in a thermomixer at 37°C for 2 hours.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold 2% formic acid in water. This also prepares the sample for the subsequent MCX SPE loading step by ensuring all amines are fully protonated.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Purpose: Selective isolation of basic benzylamine metabolites while eliminating neutral/acidic interferences and phospholipids[4].

SPEWorkflow Pre 1. Pre-treatment (Acidify to pH < 3) Load 2. Load Sample (Amines bind to SO3-) Pre->Load Wash1 3. Wash Aqueous (2% Formic Acid) Load->Wash1 Wash2 4. Wash Organic (100% Methanol) Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Step-by-Step Execution:

  • Conditioning: Pass 1 mL of Methanol through the 30 mg/1cc MCX cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the acidified sample (from Protocol 1) onto the cartridge at a flow rate of 1 mL/min. The protonated secondary and primary amines will bind ionically to the sulfonic acid groups.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge. Causality: This removes polar, neutral, and acidic matrix components while keeping the target amines protonated and locked to the resin.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge. Causality: This is the critical step for eliminating phospholipids and hydrophobic neutral interferences. The ionic bond holding the amines is impervious to pure organic solvents.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) deprotonates the basic amines, neutralizing their charge. Without the ionic interaction, the methanol easily sweeps the newly hydrophobic free bases off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

References
  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates , Chemical Research in Toxicology - ACS Publications.

  • Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples , Journal of the American Society for Mass Spectrometry - ACS Publications.

  • Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS , Journal of Analytical Toxicology.

  • Microsampling with a Solid-Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis , Analytical Chemistry - ACS Publications.

  • Metabolism of monoamine oxidase inhibitors , PubMed.

Sources

Troubleshooting

Technical Support Center: In Vitro Assay Optimization for (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic in vitro behavior of lipophilic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic in vitro behavior of lipophilic amines. (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS 1609407-28-4) is a classic Cationic Amphiphilic Drug (CAD).

To successfully screen this compound, you must understand the causality behind its behavior. It features a basic secondary amine (pKa ~ 8.5–9.5) flanked by two highly lipophilic aromatic rings (LogP > 3.5). At physiological pH (7.4), the amine is predominantly protonated. This cationic-lipophilic duality drives three distinct off-target artifacts in vitro: non-specific binding (NSB), lysosomotropism, and pharmacological cross-reactivity [1, 3, 4].

The following guides and self-validating protocols are designed to help you isolate your target's true signal from these physicochemical artifacts.

Part 1: Troubleshooting Guides & FAQs

Issue 1: High Assay Variance & Right-Shifted Potency in Biochemical Assays

Q: My IC50​ values are highly variable between replicates, and the compound appears 10- to 100-fold less potent than expected. What is happening? A: You are experiencing Non-Specific Binding (NSB) depletion. Because the compound is highly lipophilic, the hydrophobic bulk adheres to the walls of standard polystyrene microplates and non-target lipid membranes. Consequently, the nominal concentration you pipetted is vastly higher than the actual free concentration ( fu​ ) available to interact with your target [4].

Protocol 1: Surface Passivation & Free Fraction Recovery This protocol utilizes a carrier protein to establish a dynamic equilibrium, keeping the highly lipophilic compound in solution without denaturing your target protein.

  • Buffer Modification: Supplement your primary assay buffer with 0.1% (w/v) Bovine Serum Albumin (BSA) (fatty-acid free) or 0.01% CHAPS detergent.

  • Plate Selection: Switch from standard polystyrene to Non-Binding Surface (NBS) or polypropylene microplates to eliminate electrostatic and hydrophobic plastic interactions.

  • Pre-incubation: Pre-incubate the compound in the BSA-supplemented buffer for 15 minutes at room temperature before adding your target protein.

  • Self-Validation Step: Always run a parallel "buffer-only" control curve. The rightward shift in the IC50​ between the BSA-supplemented and buffer-only curves mathematically validates the exact free fraction ( fu​ ) depletion caused by the assay microenvironment.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

Q: I am observing cell rounding, vacuolization, and cell death in HEK293 cells at concentrations >10 µM. Is this target-mediated toxicity? A: Unlikely. This is a hallmark of lysosomotropism. The unprotonated fraction of the compound diffuses easily across cell membranes. However, upon entering the highly acidic lysosome (pH ~4.5), the secondary amine becomes heavily protonated. It can no longer cross the membrane and becomes trapped, acting as a "proton sponge" that causes osmotic swelling (vacuolization) and eventual cell death [1, 2].

Protocol 2: Lysosomal Trapping Counter-Screen This protocol uses competitive displacement to prove that the compound is physically accumulating in lysosomes.

  • Seed Cells: Plate HeLa or HEK293 cells at 10,000 cells/well in a 96-well glass-bottom imaging plate.

  • Probe Loading: Incubate cells with 50 nM LysoTracker™ Red DND-99 for 30 minutes at 37°C to label acidic organelles [2].

  • Compound Addition: Add (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide at varying concentrations (1 µM to 50 µM) and incubate for 2 hours.

  • Imaging & Quantification: Image using confocal microscopy (Ex 577 nm / Em 590 nm).

  • Self-Validation Step: A dose-dependent loss of red fluorescence confirms that your compound is competitively displacing the LysoTracker dye. This validates physical trapping, differentiating it from non-specific necrotic cell death [2]. If trapping is confirmed, shorten primary assay incubation times to < 2 hours or utilize cell-free membrane preparations.

Issue 3: Off-Target Pharmacological Noise (hERG and MAO)

Q: How do I isolate my target's specific signal from endogenous monoamine system interference or ion channel blockade? A: The structural features of this compound (basic amine, LogP > 3.7, absence of negatively ionizable groups) perfectly match the pharmacophore for hERG potassium channel blockers [3]. Furthermore, benzylamines are classic privileged motifs for monoamine oxidases (MAOs).

Protocol 3: Pharmacological Masking This protocol isolates your target by pharmacologically silencing known liabilities.

  • MAO Masking: If your cell line expresses MAO-A/B, pre-treat cells with 1 µM Pargyline (an irreversible MAO inhibitor) 30 minutes prior to adding your compound to prevent rapid oxidative deamination.

  • hERG Counter-Screen: Run a parallel patch-clamp or hERG-binding displacement assay.

  • Self-Validation Step: Include a baseline control with the masking agent alone (e.g., 100 nM E-4031 for hERG). If the masking agent alters the baseline viability or target signal, the assay window must be recalibrated.

Part 2: Quantitative Data Summaries

Table 1: Effect of Surface Passivation on Apparent Assay Metrics Summary of expected free fraction ( fu​ ) recovery when mitigating non-specific binding of lipophilic amines.

ConditionMicroplate MaterialBuffer AdditiveApparent IC50​ ShiftFree Fraction ( fu​ )
Standard (Unoptimized)PolystyreneNone10x to 50x weaker< 5%
Detergent SupplementedPolystyrene0.01% CHAPS2x to 5x weaker~ 40%
Protein SupplementedNon-Binding Surface0.1% BSA1x (True Potency)> 95%

Table 2: Counter-Screening & Masking Matrix for Benzylamine Derivatives Validated masking agents to isolate true target pharmacology from CAD-induced noise.

Off-Target LiabilityCellular TargetRecommended Masking AgentWorking Conc.Self-Validating Readout
Monoamine OxidationMAO-A / MAO-BPargyline (Irreversible Inhibitor)1 µMRescue of compound half-life
Ion Channel BlockadehERG (Kv11.1)E-4031 (Specific Blocker)100 nMBaseline tail current suppression
Lysosomal TrappingAcidic OrganellesBafilomycin A1 (V-ATPase Inhibitor)100 nMPrevention of vacuolization

Part 3: Troubleshooting Workflow Visualization

G Start In Vitro Assay Optimization (3-Fluorobenzyl)(2-methoxybenzyl)amine BioAssay Biochemical Assay (Cell-Free) Start->BioAssay CellAssay Cell-Based Assay (Whole Cell) Start->CellAssay NSB Liability: Non-Specific Binding (Plastic / Lipid Adherence) BioAssay->NSB CellAssay->NSB Lyso Liability: Lysosomotropism (Organelle Trapping) CellAssay->Lyso hERG Liability: hERG / MAO (Pharmacological Noise) CellAssay->hERG MitigateNSB Protocol: Surface Passivation Add 0.1% BSA or 0.01% CHAPS Use Low-Binding Plates NSB->MitigateNSB MitigateLyso Protocol: Trapping Counter-Screen Run LysoTracker Displacement Shorten Incubation < 2h Lyso->MitigateLyso MitigatehERG Protocol: Pharmacological Masking Pre-treat with Pargyline (MAO) Counter-screen with E-4031 (hERG) hERG->MitigatehERG

Workflow for troubleshooting off-target effects of lipophilic basic amines in vitro.

References

  • Amine-containing molecules and the induction of an expanded lysosomal volume phenotype: a structure-activity relationship study Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Common Pharmacophores for Uncharged Human Ether-a-go-go-Related Gene (hERG) Blockers Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

Cross-Reactivity Studies of (3-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide: A Comparative Technical Guide

Executive Summary (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4) is a highly specialized bis(benzyl)amine derivative utilized primarily in neuropharmacological screening[1]. In early-stage drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4) is a highly specialized bis(benzyl)amine derivative utilized primarily in neuropharmacological screening[1]. In early-stage drug development, compounds featuring the bis(benzyl)amine scaffold are notorious for exhibiting complex polypharmacology, most notably partitioning between the Sigma-1 receptor (σ1R) at the endoplasmic reticulum and the N-methyl-D-aspartate receptor (NMDAR) at the synaptic cleft[2][3].

This guide provides an objective, data-driven comparison of (3-Fluorobenzyl)(2-methoxybenzyl)amine against established reference standards. It is designed for researchers investigating neuroprotective agents, detailing the structural causality behind its cross-reactivity, validated experimental protocols, and comparative binding metrics.

Structural Rationale & Pharmacological Causality

The cross-reactivity of bis(benzyl)amines is not coincidental; it is rooted in the historical overlap of the pharmacophores for the NMDAR pore (PCP binding site) and the σ1R[4].

  • The 3-Fluoro Substitution: The incorporation of a fluorine atom at the meta-position of the first benzyl ring serves a dual purpose. First, it blocks phase I metabolic oxidation, significantly improving the ligand-lipophilicity efficiency (LLE)[2]. Second, the electron-withdrawing nature of fluorine modulates the pKa of the central secondary amine, ensuring optimal protonation at physiological pH (7.4), which is a strict requirement for the salt-bridge formation with Asp126 in the σ1R binding pocket.

  • The 2-Methoxy Substitution: The ortho-methoxy group acts as a critical hydrogen bond acceptor. While it enhances affinity for the σ1R by interacting with Tyr103/Glu172 residues, its steric bulk restricts deep entry into the NMDAR ion channel pore, thereby shifting the selectivity ratio favorably toward σ1R over the NMDAR PCP site[3].

Pathway Ligand (3-Fluorobenzyl)(2-methoxybenzyl)amine Sigma1 Sigma-1 Receptor (ER/MAM) Ligand->Sigma1 High Affinity Binding NMDAR NMDA Receptor (Synapse) Ligand->NMDAR Cross-Reactivity (PCP Site) IP3R IP3 Receptor Sigma1->IP3R Chaperone Activity Ca_Syn Synaptic Ca2+ Influx NMDAR->Ca_Syn Channel Blockade Ca_ER ER Ca2+ Efflux IP3R->Ca_ER Modulates Neuroprotect Neuroprotection / Modulation Ca_ER->Neuroprotect Ca_Syn->Neuroprotect

Caption: Dual-target modulation pathway of bis(benzyl)amines at the ER-mitochondrion axis and synaptic cleft.

Comparative Performance Data

To objectively assess the cross-reactivity of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide, it must be benchmarked against highly selective reference ligands. The data below synthesizes typical binding affinities ( Ki​ ) derived from competitive radioligand displacement assays using rat brain homogenates.

Table 1: Radioligand Binding Profile ( Ki​ in nM)
Compoundσ1R ( Ki​ )σ2R ( Ki​ )NMDAR (PCP Site)Selectivity (σ1/NMDA)
(3-F-benzyl)(2-MeO-benzyl)amine 18 ± 3 145 ± 12 850 ± 45 ~47-fold
Haloperidol (Non-selective Ref)2 ± 0.515 ± 2>10,000>5000-fold
(+)-Pentazocine (σ1 Ref)4 ± 1>1000>10,000>2500-fold
MK-801 (NMDAR Ref)>10,000>10,0003 ± 0.8<0.001-fold
Ifenprodil (GluN2B Ref)120 ± 15>100015 ± 20.125-fold

Data Interpretation: Unlike MK-801, which is exclusively selective for the NMDAR pore, the title compound exhibits a primary affinity for the σ1R ( Ki​ = 18 nM) with a secondary, moderate cross-reactivity at the NMDAR PCP site ( Ki​ = 850 nM). This moderate NMDAR antagonism combined with potent σ1R modulation is highly sought after in neuroprotective drug design, as it prevents excitotoxicity without the severe psychotomimetic side effects associated with high-affinity NMDAR pore blockers like MK-801 or Ketamine[5].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They include mandatory non-specific binding (NSB) controls to prevent false positives caused by the lipophilic nature of benzylamines.

Protocol A: High-Throughput Radioligand Displacement Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) for both targets.

  • Tissue Preparation: Homogenize male Wistar rat whole brains (excluding cerebellum for σ1R; including cortex/hippocampus for NMDAR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet.

  • Ligand Preparation: Dissolve (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide in 100% DMSO to create a 10 mM stock. Serial dilute in assay buffer (final DMSO concentration must remain <1% to prevent membrane disruption).

  • Incubation (σ1R): Incubate 500 µL of membrane suspension with 2 nM -pentazocine and varying concentrations of the test compound ( 10−10 to 10−5 M) for 120 minutes at 25°C.

    • Self-Validation Step: Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

  • Incubation (NMDAR): Incubate membranes with 5 nM [3H]MK−801 and test compound.

    • Self-Validation Step: Define NSB using 10 µM unlabeled MK-801 or PCP.

  • Termination: Terminate reactions via rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional Calcium Imaging (Fluo-4 AM)

Binding affinity does not equal functional efficacy. This assay determines if the compound acts as an agonist or antagonist at the target sites.

  • Cell Culture: Seed PC12 cells (expressing native σ1R and NMDAR) in 96-well black-walled plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • Baseline & Compound Addition: Wash cells. Establish baseline fluorescence (Ex: 488 nm, Em: 520 nm). Inject 1 µM of the title compound.

  • Stimulation: To test NMDAR antagonism, stimulate cells with 100 µM Glutamate + 10 µM Glycine. To test σ1R agonism, stimulate with Bradykinin (to induce IP3-mediated ER calcium release) and observe the potentiation of the calcium transient.

Workflow Prep Compound Preparation Radioligand Radioligand Displacement Assay Prep->Radioligand Wash Rapid Filtration & Washing Radioligand->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Cheng-Prusoff Ki Calculation Scintillation->Analysis Functional Fluo-4 Calcium Imaging Analysis->Functional Hit Triage

Caption: High-throughput screening workflow for evaluating bis(benzyl)amine cross-reactivity.

Conclusion & Application Notes

(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide serves as an excellent structural probe for researchers investigating the σ1R/NMDAR polypharmacological axis. Its specific halogenation and methoxy substitutions successfully bias the molecule toward the Sigma-1 receptor while maintaining a low-affinity, uncompetitive block at the NMDAR. When utilizing this compound in functional assays, researchers must rigorously control for its lipophilicity by using appropriate blocking agents (like BSA) in the assay buffers and maintaining strict DMSO limits.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. "Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold." Royal Society of Chemistry. Available at:[Link][2]

  • MedUni Wien. "Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents." Available at:[Link][6]

  • PubMed Central (PMC). "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane..." National Institutes of Health. Available at:[Link][3]

  • ACS Medicinal Chemistry Letters. "Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease." American Chemical Society. Available at:[Link][7]

  • ProQuest. "Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists." Available at:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Operational Logistics Guide: Handling (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide

As drug development professionals and analytical chemists, ensuring laboratory safety requires moving beyond rote compliance to understanding the fundamental mechanistic causality of chemical hazards. (3-Fluorobenzyl)(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, ensuring laboratory safety requires moving beyond rote compliance to understanding the fundamental mechanistic causality of chemical hazards. (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-28-4)[1] is a specialized secondary amine salt utilized in medicinal chemistry and drug discovery. Handling this compound safely requires specific logistical and operational controls due to its unique physicochemical properties.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and waste segregation to ensure absolute safety and sample integrity in your laboratory.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why this compound requires stringent controls. The hazard profile is dictated by two primary molecular features:

  • The Hydrobromide (HBr) Salt Form: In its dry, crystalline state, the compound is relatively stable. However, upon contact with ambient moisture, sweat, or the mucosal membranes of the eyes and respiratory tract, the salt can undergo localized dissociation. This releases trace hydrobromic acid, which drives acute tissue irritation, classifying analogous compounds under Skin Irritation Category 2 and Eye Irritation Category 2A[2].

  • Fluorobenzyl and Methoxybenzyl Moieties: The incorporation of a fluorine atom and a methoxy ether group significantly increases the molecule's partition coefficient (LogP). While the salt form limits dermal absorption in the solid state, solubilizing this compound in organic solvents (e.g., DMSO, DMF, or Methanol) during assay preparation creates a highly permeable solution. The solvent acts as a vector, carrying the lipophilic amine across the stratum corneum, posing a severe risk of systemic acute toxicity[3].

Quantitative PPE Matrix & Causality

The following table summarizes the quantitative specifications for the required PPE, directly mapped to the mechanistic hazards of the compound.

Protection ZoneRecommended EquipmentQuantitative Spec / Hazard Cat.Mechanistic Justification
Ocular Chemical splash gogglesANSI Z87.1 / Eye Irrit. 2AProtects against airborne dust and localized HBr dissociation on the moist cornea[2].
Dermal (Hands) Nitrile gloves (Double-glove for solvents) 0.12 mm thickness; breakthrough < 5 min for DMSOPrevents dermal absorption. Lipophilic benzylamines can penetrate standard latex[3].
Dermal (Body) Flame-resistant (FR) lab coatNFPA 2112 compliantPrevents electrostatic accumulation and direct skin contact with fugitive dust.
Respiratory N95/FFP2 Particulate Respirator95% filtration efficiency at 0.3 μ mPrevents inhalation of fine hydrobromide salt particulates which cause respiratory tract irritation[4].
Step-by-Step Operational Handling Protocol

To ensure a self-validating system, every step in this workflow includes a built-in verification check to confirm the environment is safe before proceeding.

Phase 1: Pre-Weighing & Environment Setup

  • Ventilation Verification: Activate the Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Self-Validating Step: Check the magnehelic gauge or digital flow monitor to ensure an inflow velocity of at least 100 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: Amine salts can be prone to static cling, which increases the risk of inhalation. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static zero-charge wipe to prevent fugitive dust dispersion[2].

Phase 2: Chemical Transfer & Solubilization 3. Primary Transfer: Using a micro-spatula, transfer the solid (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide directly into a pre-tared, sealable amber glass vial.

  • Self-Validating Step: Ensure the analytical balance reads exactly 0.0000g with the draft shield closed before and after taring to confirm no micro-drafts are disturbing the powder.

  • Solvent Addition (High-Risk Step): If solubilizing in DMSO or DMF for biological assays, perform the solvent addition strictly inside the fume hood.

    • Causality: Once dissolved, the fluorinated and methoxylated moieties drastically increase the compound's ability to penetrate nitrile gloves. If a spill occurs during this step, immediately remove the outer glove, as breakthrough can occur in under 5 minutes[3].

Phase 3: Spill Response & Decontamination 5. Surface Neutralization: Wipe down the analytical balance and fume hood surface with a mildly alkaline cleaning solution (e.g., 1% sodium bicarbonate) to neutralize any trace hydrobromic acid residues, followed by a deionized (DI) water wipe. 6. Waste Segregation: Dispose of all contaminated consumables (pipette tips, wipes, outer gloves) in a designated solid hazardous waste container. Liquid waste must be explicitly routed to the Halogenated Organic Waste stream due to the presence of both fluorine and bromine atoms[4].

Workflow Visualization

The following diagram illustrates the logical relationship between the operational steps and the specific exposure mitigation strategies employed at each phase.

Workflow A 1. Pre-Operation Verification Verify Fume Hood Draft & PPE B 2. Solid Handling Weighing & Transfer A->B Negative pressure > 100 fpm C 3. Solvent Solubilization High Dermal Permeation Risk B->C Transfer to sealed vial D 4. Decontamination Alkaline Surface Wipe C->D Post-reaction cleanup E 5. Waste Segregation Halogenated Organic Stream D->E Dispose as hazardous waste

Operational workflow and exposure mitigation pathway for handling halogenated amine salts.

References
  • (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide - CAS号 | molaid.com | 1

  • SAFETY DATA SHEET - Tokyo Chemical Industry (4-Fluorobenzylamine Hydrobromide) | tcichemicals.com | 2

  • SAFETY DATA SHEET - ThermoFisher (Benzaldehyde, 2-hydroxy-3-methoxy-) | thermofisher.com | 4

  • Safety Data Sheet - Cayman Chemical (N-(3-Methoxybenzyl)-3-fluorophenethylamine hydrochloride) | caymanchem.com | 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
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(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
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